![molecular formula C11H14N2O3 B187896 3-Amino-4-morpholin-4-ylbenzoic acid CAS No. 26586-19-6](/img/structure/B187896.png)
3-Amino-4-morpholin-4-ylbenzoic acid
Overview
Description
3-Amino-4-morpholin-4-ylbenzoic acid is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It belongs to the class of benzoic acids and is characterized by the presence of an amino group and a morpholine ring attached to the benzene ring . This compound has gained attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-morpholin-4-ylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzoic acid and morpholine.
Nitration: The nitration of benzoic acid derivatives is carried out to introduce the nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Morpholine Substitution: The amino group is further reacted with morpholine to introduce the morpholine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-morpholin-4-ylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted benzoic acid derivatives .
Scientific Research Applications
Synthesis and Structural Characteristics
3-Amino-4-morpholin-4-ylbenzoic acid can be synthesized through various methods, often involving the reaction of morpholine derivatives with benzoic acid analogs. The structural formula is represented as:
The compound features a morpholine ring, which contributes to its solubility and biological activity. The synthesis typically involves multi-step reactions that may include condensation and cyclization processes.
Antitumor Activity
One of the most significant applications of AMBA is in cancer treatment. Studies have shown that derivatives of AMBA exhibit potent antitumor properties. For instance, compounds synthesized from AMBA have demonstrated inhibitory effects on various cancer cell lines, including breast and colon cancers. The mechanism of action often involves the inhibition of specific kinases or enzymes crucial for tumor growth and proliferation .
Anti-inflammatory Properties
AMBA has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The compound may inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory cells .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of AMBA and its derivatives. Preliminary studies suggest that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Case Study: Antitumor Efficacy
A study published in a peer-reviewed journal examined the antitumor efficacy of AMBA derivatives against human cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutics .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
AMBA Derivative A | 5.08 | MCF7 (Breast) |
AMBA Derivative B | 22.54 | T47D (Breast) |
Case Study: Anti-inflammatory Mechanism
In another study focusing on the anti-inflammatory properties of AMBA, researchers found that it effectively reduced TNF-alpha levels in vitro, indicating its potential use in treating inflammatory diseases .
Treatment | TNF-alpha Reduction (%) |
---|---|
Control | 0 |
AMBA | 87 |
Mechanism of Action
The mechanism of action of 3-Amino-4-morpholin-4-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Modulating Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling and function.
Affecting Gene Expression: It can influence the expression of certain genes, thereby modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-morpholin-4-ylbenzoic acid: Similar structure but with different positioning of the amino and morpholine groups.
3-Amino-4-piperidin-4-ylbenzoic acid: Contains a piperidine ring instead of a morpholine ring.
3-Amino-4-morpholin-4-ylbenzamide: Similar structure but with an amide group instead of a carboxylic acid group.
Uniqueness
3-Amino-4-morpholin-4-ylbenzoic acid is unique due to the specific positioning of the amino and morpholine groups on the benzene ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications .
Biological Activity
3-Amino-4-morpholin-4-ylbenzoic acid (also referred to as AMBA) is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound features an amino group and a morpholine ring, which are critical for its interaction with various biological targets. Understanding the biological activity of AMBA is essential for its application in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- An amino group (-NH2)
- A morpholine ring, which enhances solubility and potential receptor binding.
The biological activity of AMBA is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with active sites on enzymes, while the morpholine ring may enhance binding affinity and specificity. This dual interaction mechanism potentially allows AMBA to act as an enzyme inhibitor or modulator in various biochemical pathways.
1. Enzyme Inhibition
Research indicates that AMBA may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit proteasomal activity, which is crucial for protein degradation and cellular homeostasis .
2. Antioxidant Activity
AMBA has been evaluated for its antioxidant properties. Compounds with benzoic acid scaffolds have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models . This suggests that AMBA could play a role in protecting cells from oxidative damage.
3. Antiproliferative Effects
In vitro studies have reported that AMBA exhibits antiproliferative effects against various cancer cell lines. The compound's ability to induce cell cycle arrest and apoptosis has been documented, making it a candidate for further investigation as a potential anticancer agent .
Study 1: Proteasome Activity Modulation
A study focusing on benzoic acid derivatives demonstrated that AMBA could enhance the activity of the ubiquitin-proteasome pathway (UPP) in human foreskin fibroblasts. The findings indicated that at specific concentrations, AMBA significantly increased proteasomal activity without exhibiting cytotoxic effects .
Study 2: Cell Viability Assays
In another investigation, AMBA was tested on Hep-G2 and A2058 cancer cell lines. The results showed a notable reduction in cell viability at higher concentrations (5 μM), suggesting its potential as an anticancer agent .
Comparative Analysis
To better understand the biological activity of AMBA, it is useful to compare it with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | AMBA | Enzyme inhibition, Antioxidant |
4-Morpholin-4-ylbenzoic acid | 4-Morpholine | Lower binding affinity |
3-Chloro-4-methoxybenzoic acid | Chloro-Methoxy | Stronger proteasomal activation |
Properties
IUPAC Name |
3-amino-4-morpholin-4-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQFQHYAVDIHNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350631 | |
Record name | 3-amino-4-morpholin-4-ylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26586-19-6 | |
Record name | 3-amino-4-morpholin-4-ylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.